Lipophilicity (LogP) Advantage Over Ethyl Ester and Free Acid Analogs
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate exhibits a LogP of 1.67, which is higher than that of its ethyl ester analog (LogP 1.56) and significantly greater than the free carboxylic acid (LogP ~1.05-1.52) [1][2]. This difference of 0.11–0.62 LogP units translates to a measurable change in lipophilicity, impacting passive membrane permeability and compound distribution in cellular and in vivo models.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.67 |
| Comparator Or Baseline | Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (LogP = 1.56); 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid (LogP = 1.05–1.52) |
| Quantified Difference | ΔLogP = +0.11 to +0.62 vs. comparators |
| Conditions | Predicted/calculated values from authoritative chemical databases (Chemspace, Molbase). |
Why This Matters
For medicinal chemistry campaigns, even small LogP differences can dictate cell permeability and off-target binding, making this methyl ester a distinct entity in SAR series.
- [1] Chemspace. Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (ID CSSB00010233805). LogP = 1.67. View Source
- [2] Molbase. Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (LogP = 1.5594); 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid (LogP range = 1.05–1.52). View Source
